molecular formula C16H13N3O B11165382 2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide

2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide

Cat. No.: B11165382
M. Wt: 263.29 g/mol
InChI Key: ZPFWCPCHJUVOAE-UHFFFAOYSA-N
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Description

2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide is a heterocyclic compound that features a quinoline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. The presence of both pyridine and quinoline moieties in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide typically involves the reaction of 2-methyl-4-quinolinecarboxylic acid with 3-aminopyridine. The reaction is carried out under mild conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and RNA, interfering with their replication and transcription processes. It may also inhibit key enzymes involved in cellular metabolism, leading to cell death in cancer cells. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide stands out due to its unique combination of pyridine and quinoline moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, higher binding affinity to molecular targets, and greater efficacy in biological assays .

Properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

2-methyl-N-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C16H13N3O/c1-11-9-14(13-6-2-3-7-15(13)18-11)16(20)19-12-5-4-8-17-10-12/h2-10H,1H3,(H,19,20)

InChI Key

ZPFWCPCHJUVOAE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CN=CC=C3

Origin of Product

United States

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